

4-Methyl-3-(trifluoromethyl)aniline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)aniline

Cat. No.: B146406

[Get Quote](#)

An In-depth Technical Guide to **4-Methyl-3-(trifluoromethyl)aniline**: Properties, Synthesis, and Applications in Modern Drug Development

Executive Summary

4-Methyl-3-(trifluoromethyl)aniline is a substituted aniline that has emerged as a critical building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl (-CF₃) group ortho to the amine and meta to a methyl group, imparts a distinct combination of electronic and lipophilic properties. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity of the aniline nitrogen, while simultaneously enhancing metabolic stability and membrane permeability of derivative compounds—a cornerstone of modern drug design.^{[1][2][3]} This guide provides an in-depth examination of the physicochemical properties, validated synthetic routes, and key applications of this versatile intermediate, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and application. **4-Methyl-3-(trifluoromethyl)aniline** is systematically identified by several key descriptors.

1.1 Standard Identifiers

Identifier	Value	Source(s)
Molecular Weight	175.15 g/mol	[4] [5] [6]
Chemical Formula	C ₈ H ₈ F ₃ N	[4] [5] [6]
CAS Number	65934-74-9	[4] [5] [7]
IUPAC Name	4-Methyl-3-(trifluoromethyl)aniline	[8]
Common Synonyms	3-(Trifluoromethyl)-4-methylaniline, 5-Amino-2-methylbenzotrifluoride	[7] [9]

1.2 Molecular Structure

The spatial arrangement of the functional groups on the benzene ring is pivotal to the compound's reactivity and utility. The trifluoromethyl group's placement next to the amine functionality creates a specific electronic and steric environment that is leveraged in targeted synthesis.

Caption: Molecular structure of **4-Methyl-3-(trifluoromethyl)aniline**.

Physicochemical Properties: The Influence of Fluorine

The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong inductive effect (-I) lowers the pKa of the aniline nitrogen, making it a weaker base than its non-fluorinated analogs. This modulation is critical for tuning receptor binding interactions and reaction kinetics.

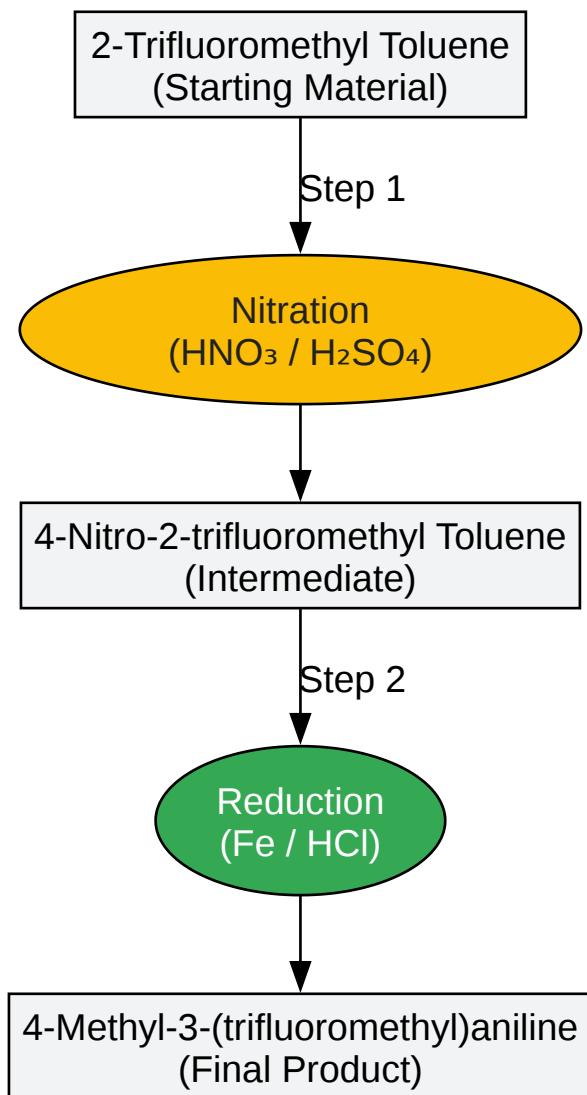
Property	Value	Source(s)
Appearance	Colorless to light yellow/orange liquid	[5][9]
Density	1.220 g/mL at 25 °C	[7][10]
Boiling Point	204 °C (lit.)	[1][10]
Flash Point	101.7 °C (215.1 °F) - closed cup	[7]
Refractive Index	n _{20/D} 1.490 (lit.)	[7][10]
pKa	3.81 ± 0.10 (Predicted)	[11]

The enhanced lipophilicity imparted by the -CF₃ group is a key driver of its utility in drug development, often improving a molecule's ability to cross biological membranes.[1][3]

Core Applications in Drug Discovery and Agrochemicals

4-Methyl-3-(trifluoromethyl)aniline is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is found in numerous compounds investigated for a range of therapeutic areas and agricultural applications.

3.1 Pharmaceutical Intermediate The incorporation of the trifluoromethyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.


[2] This compound serves as a crucial starting material for:

- **Anticancer Agents:** It is a known precursor in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[10][11]
- **Anti-inflammatory Drugs:** The unique electronic profile of the aniline makes it suitable for building complex heterocyclic systems with anti-inflammatory properties.[12]
- **Lipid-Lowering and Antiviral Compounds:** Its derivatives are actively researched for their potential as antitumor and antiviral agents, where the trifluoromethyl group plays a role in enhancing efficacy.[12][13]

3.2 Agrochemical Synthesis In the agrochemical sector, the trifluoromethyl group contributes to the potency and stability of active ingredients.^[1] This intermediate is used in the formulation of potent herbicides and insecticides, where enhanced lipophilicity can improve uptake by the target organism.^{[1][14]}

Validated Synthetic Methodology

The most common and industrially viable synthesis of **4-methyl-3-(trifluoromethyl)aniline** involves a two-step process starting from 2-trifluoromethyl toluene.^[12] This pathway is reliable, scalable, and utilizes readily available starting materials.

[Click to download full resolution via product page](#)

Caption: Common two-step synthesis pathway for **4-Methyl-3-(trifluoromethyl)aniline**.

4.1 Experimental Protocol: Reduction of 4-Nitro-2-trifluoromethyl Toluene

This protocol describes the second, critical step of the synthesis: the reduction of the nitro intermediate. The use of iron in acidic media is a classic, cost-effective, and efficient method for nitro group reduction.

Causality: Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III). The hydrochloric acid serves two purposes: it activates the iron surface and acts as a proton source for the formation of water from the oxygen atoms of the nitro group. The reaction is typically heated to ensure a reasonable reaction rate.

Step-by-Step Procedure:

- Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 32g of iron powder, 150 mL of water, and 0.8 mL of 36% concentrated hydrochloric acid.[6][12]
- Activation: Heat the slurry to approximately 70°C and maintain this temperature for 30 minutes to activate the iron surface.[12]
- Substrate Addition: Begin the dropwise addition of 40g of 4-nitro-2-trifluoromethyl toluene to the activated iron slurry. The addition should be controlled to manage the exothermic reaction.
- Reaction and Monitoring: After the addition is complete, heat the mixture to reflux (approx. 100°C).[6] Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as 1:3 dichloromethane/petroleum ether.[6]
- Workup and Isolation: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture. The product, being an organic liquid, can be separated from the aqueous phase and iron salts.
- Purification: The crude product can be purified by distillation or crystallization to yield a pale yellow liquid with a purity of >98%. [6]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling procedures are mandatory to ensure laboratory safety.

5.1 Hazard Identification **4-Methyl-3-(trifluoromethyl)aniline** is classified as a hazardous substance.

- Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9][15] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16]
- Signal Word: Warning.[7][16]

5.2 Exposure Controls and Personal Protection A self-validating safety protocol involves consistent and correct use of Personal Protective Equipment (PPE).

- Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17]
- Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[17]
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[9][16] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors is required.[7][17]

5.3 Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9][17] Wash hands thoroughly after handling.[16][17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage is between 2-8°C, protected from light.[10][11] It is often stored under an inert gas atmosphere.[5]

Conclusion

4-Methyl-3-(trifluoromethyl)aniline stands as a testament to the power of strategic fluorination in modern chemical design. Its well-defined physicochemical properties, driven by the influential trifluoromethyl group, make it an indispensable intermediate for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for researchers aiming to leverage its unique attributes to solve complex chemical challenges.

References

- Geshem. (n.d.). The Science Behind **4-Methyl-3-(trifluoromethyl)aniline**: Properties and Applications.
- Aaopen Global. (n.d.). **4-Methyl-3-(Trifluoromethyl)Aniline**.
- Google Patents. (2017). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RfSO₂Na.
- PubChem. (n.d.). **4-Methyl-3-(trifluoromethyl)aniline**.
- Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 4-Methyl-3-(Trifluoromethyl)Aniline Supplier from Navi Mumbai [aaopenglobal.in]

- 6. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Methyl-3-(trifluoromethyl)aniline 98 65934-74-9 [sigmaaldrich.com]
- 8. 4-Methyl-3-(trifluoromethyl)aniline | C8H8F3N | CID 2737715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 [chemicalbook.com]
- 11. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 12. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]
- 13. ossila.com [ossila.com]
- 14. nmnh.nationalmuseum.gov.ph [nmnh.nationalmuseum.gov.ph]
- 15. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. 4-Methyl-3-(trifluoromethyl)aniline(65934-74-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [4-Methyl-3-(trifluoromethyl)aniline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146406#4-methyl-3-trifluoromethyl-aniline-molecular-weight\]](https://www.benchchem.com/product/b146406#4-methyl-3-trifluoromethyl-aniline-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com